molecular formula C8H7ClF3N B13955123 N-(3-chlorobenzyl)-1,1,1-trifluoromethanamine

N-(3-chlorobenzyl)-1,1,1-trifluoromethanamine

Cat. No.: B13955123
M. Wt: 209.59 g/mol
InChI Key: DSWUGMBPWMCPFH-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-1,1,1-trifluoromethanamine: is an organic compound characterized by the presence of a trifluoromethyl group attached to an amine, with a 3-chlorobenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination and coupling reactions, utilizing continuous flow reactors to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of hydroxyl or alkoxy derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

Mechanism of Action

Properties

Molecular Formula

C8H7ClF3N

Molecular Weight

209.59 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-1,1,1-trifluoromethanamine

InChI

InChI=1S/C8H7ClF3N/c9-7-3-1-2-6(4-7)5-13-8(10,11)12/h1-4,13H,5H2

InChI Key

DSWUGMBPWMCPFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(F)(F)F

Origin of Product

United States

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